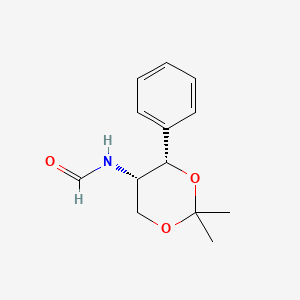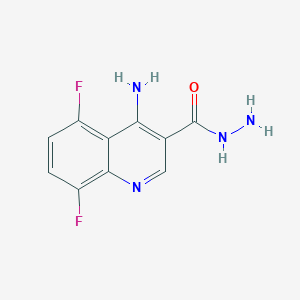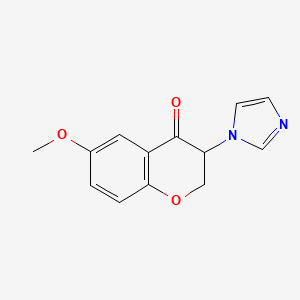
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンは、キナゾリンオンファミリーに属する化学化合物です。キナゾリンオンは、その多様な生物活性により、医薬品化学において幅広い用途を持つヘテロ環式化合物です。2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンの構造中のtert-ブチル基と塩素原子の存在は、化合物に独特の化学的特性を与え、さまざまな科学研究分野の関心の対象となっています。
準備方法
合成経路と反応条件
2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンの合成は、通常、特定の反応条件下で適切な前駆体の環化を伴います。一般的な方法の1つには、水素化ナトリウムなどの塩基の存在下で、2-アミノベンゾニトリルとtert-ブチルイソシアネートを反応させる方法があります。この反応は、キナゾリンオン環の形成を促進するために、ジメチルホルムアミド(DMF)などの有機溶媒中で高温で行われます。
工業的製造方法
2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンの工業的製造は、同様の合成経路を伴う場合がありますが、より大規模に行われます。連続フローリアクターと最適化された反応条件の使用は、化合物の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、高純度の目的の生成物が得られます。
化学反応の分析
反応の種類
2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 化合物中の塩素原子は、求核置換反応を使用して他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換反応のためのメタノール中のナトリウムメトキシド。
生成される主な生成物
酸化: 追加の酸素含有官能基を持つキナゾリンオン誘導体の形成。
還元: 還元されたキナゾリンオン誘導体の形成。
置換: 塩素原子をさまざまな官能基で置換した置換キナゾリンオン誘導体の形成。
科学研究への応用
2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンには、次のようないくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療的用途について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似化合物
2-(tert-ブチル)-4(1H)-キナゾリンオン: 塩素原子が欠如しており、化学的特性が異なります。
7-クロロキナゾリン-4(1H)-オン: tert-ブチル基が欠如しており、反応性と生物活性に影響を与えます。
2-(tert-ブチル)-6-クロロキナゾリン-4(1H)-オン: 塩素原子が異なる位置にあり、化学的挙動が異なります。
独自性
2-(tert-ブチル)-7-クロロキナゾリン-4(1H)-オンは、tert-ブチル基と塩素原子の両方が存在するため、独特です。これらの官能基の組み合わせにより、さまざまな研究や産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
2-(tert-Butyl)-4(1H)-quinazolinone: Lacks the chlorine atom, resulting in different chemical properties.
7-Chloroquinazolin-4(1H)-one: Lacks the tert-butyl group, affecting its reactivity and biological activity.
2-(tert-Butyl)-6-chloroquinazolin-4(1H)-one: Chlorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one is unique due to the presence of both the tert-butyl group and the chlorine atom, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
2-tert-butyl-7-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16) |
InChIキー |
ROXFGIIVYYJJOS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(C=CC(=C2)Cl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)



